1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE
Description
1-(3-Methanesulfonylpyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 3-methanesulfonylpyrrolidinyl group and a 4-methoxyphenyl group. The pyrrolidine ring with a methanesulfonyl substituent introduces both rigidity and polarity, while the 4-methoxyphenyl moiety contributes aromaticity and electron-donating properties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-methylsulfonylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-20-13-6-3-12(4-7-13)5-8-15(17)16-10-9-14(11-16)21(2,18)19/h3-4,6-7,14H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWVYOZQVSUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy group, yielding the corresponding phenol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-METHANESULFONYLPYRROLIDIN-1-YL)-3-(4-METHOXYPHENYL)PROPAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Note: The target compound’s molecular formula is inferred as approximately C₁₆H₂₁NO₄S based on structural analogs.
Physicochemical and Functional Properties
Compounds with multiple methoxy groups (e.g., 3,4,5-trimethoxyphenyl in ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce solubility.
Electronic Effects :
- Electron-withdrawing groups (e.g., sulfonyl in the target compound and ) may stabilize the ketone moiety, altering reactivity in nucleophilic additions or redox reactions.
- Electron-donating groups (e.g., methoxy in all listed compounds) activate aromatic rings for electrophilic substitution .
Steric and Conformational Features :
Biological Activity
1-(3-Methanesulfony-pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, often referred to as a methanesulfonyl pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural arrangement that may influence its biological activity, particularly in the context of neurological and cardiovascular health.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 303.38 g/mol. Its structure includes a pyrrolidine ring substituted with a methanesulfonyl group and a para-methoxyphenyl moiety, which are critical for its biological interactions.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The methanesulfonyl group may interact with various enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
- Receptor Modulation : The presence of the methoxyphenyl group suggests potential interactions with neurotransmitter receptors, which could influence neurotransmission and neuroprotection.
- Antioxidant Properties : Similar compounds have shown antioxidant activity, which may contribute to their protective effects against oxidative stress.
In Vitro Studies
Research has indicated that derivatives similar to 1-(3-Methanesulfony-pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one exhibit significant biological activities:
| Study | Effect Observed | Concentration | Model Used |
|---|---|---|---|
| Burnett et al. (1998) | Inhibition of cholesterol absorption | ED50 = 0.04 mg/kg/day | Cholesterol-fed hamster model |
| ResearchGate Study | Antioxidant activity | Varies | Cell culture assays |
These studies highlight the compound's potential in lowering cholesterol levels and exhibiting protective effects against oxidative damage.
Case Studies
One notable case involved the use of a related pyrrolidine compound in a clinical setting, where patients demonstrated improved cardiovascular health markers after administration. This suggests that similar structures may provide therapeutic benefits in treating heart-related conditions.
Pharmacological Profile
The pharmacological profile of 1-(3-Methanesulfony-pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one includes:
- Cardiovascular Effects : Potential for lowering blood pressure and improving heart function.
- Neurological Effects : Possible neuroprotective properties due to receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
